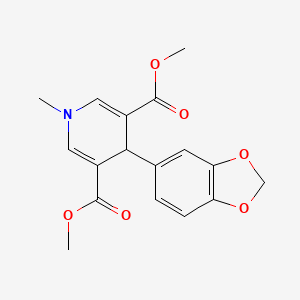![molecular formula C14H12N2O5 B11210754 4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid CAS No. 387882-70-4](/img/structure/B11210754.png)
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H12N2O5. It is characterized by the presence of a methoxy group attached to a phenyl ring, an amino group, and a nitrobenzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Methanol, ethanol, various bases.
Major Products Formed
Reduction: Formation of 4-[(2-Methoxyphenyl)amino]-3-aminobenzoic acid.
Oxidation: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]-3-nitrobenzoic acid
- 4-[(2-Methoxyphenyl)amino]-3-aminobenzoic acid
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
387882-70-4 |
|---|---|
Molekularformel |
C14H12N2O5 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
4-(2-methoxyanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-11(13)15-10-7-6-9(14(17)18)8-12(10)16(19)20/h2-8,15H,1H3,(H,17,18) |
InChI-Schlüssel |
BIICCKPXLRXXQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Löslichkeit |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210678.png)
![ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B11210684.png)
![N-hexyl-6-[methyl-(4-propan-2-ylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B11210690.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11210696.png)

![7-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210698.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11210703.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B11210713.png)

![6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide](/img/structure/B11210720.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210726.png)
![2-[(3-bromobenzyl)sulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11210729.png)
![N,N-diethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210737.png)
